

Application Notes: Cy3-YNE for DNA and Oligonucleotide Labeling

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Compound of Interest

Compound Name: Cy3-YNE

Cat. No.: B8143955

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Introduction

Cy3-YNE is a fluorescent dye containing a terminal alkyne group, making it an ideal tool for the labeling of DNA and oligonucleotides through a chemical reaction known as "click chemistry".

[1][2][3] This method is highly selective and efficient, allowing for the covalent attachment of the bright, orange-fluorescent Cy3 dye to azide-modified nucleic acids.[4][5] The resulting fluorescently labeled DNA and oligonucleotides are invaluable reagents in a wide range of molecular biology and drug development applications, including fluorescence microscopy, DNA sequencing, flow cytometry, and fluorescence in situ hybridization (FISH).

The primary advantage of using **Cy3-YNE** in conjunction with click chemistry is the bio-orthogonality of the reaction; the alkyne and azide groups react specifically with each other under mild conditions, without interfering with other functional groups present in biological molecules. This ensures specific and efficient labeling of the target DNA or oligonucleotide.

Two main types of click chemistry are employed for this purpose:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This highly efficient reaction utilizes a copper(I) catalyst to join the alkyne on **Cy3-YNE** with an azide-modified DNA or oligonucleotide.

- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free alternative that uses a strained cyclooctyne, which reacts readily with azides without the need for a metal catalyst. This is particularly advantageous for applications in living cells where the cytotoxicity of copper is a concern.

This document provides detailed protocols for both CuAAC and SPAAC labeling of DNA and oligonucleotides with **Cy3-YNE**, along with relevant technical data.

Technical Data

Cy3-YNE Properties

Property	Value	Reference
Molecular Weight	761.92 g/mol (protonated)	
Appearance	Red solid	
Solubility	Water, DMSO, DMF	
Excitation Maximum (Ex)	~552-554 nm	
Emission Maximum (Em)	~568-570 nm	
Extinction Coefficient	150,000 cm ⁻¹ M ⁻¹	
Quantum Yield	High	
Storage	-20°C, desiccated, protected from light	

Recommended Reagent Concentrations for CuAAC Labeling

Reagent	Stock Concentration	Final Concentration
Azide-Modified Oligonucleotide	Varies	20 - 200 μ M
Cy3-YNE	10 mM in DMSO	1.5 x [Oligonucleotide]
Copper(II) Sulfate (CuSO_4)	20 mM in water	0.1 - 0.5 mM
Ligand (e.g., THPTA, TBTA)	50 mM in water/DMSO	0.5 - 2.5 mM (5x [CuSO_4])
Sodium Ascorbate	100 mM in water (freshly prepared)	2.5 - 5 mM

Note: These are general guidelines. Optimal concentrations may vary depending on the specific oligonucleotide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Azide-Modified DNA/Oligonucleotides

This protocol describes the labeling of an azide-modified oligonucleotide with **Cy3-YNE** using a copper(I) catalyst generated in situ from CuSO_4 and a reducing agent.

Materials:

- Azide-modified DNA or oligonucleotide
- **Cy3-YNE**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Sodium L-ascorbate

- Nuclease-free water
- Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
- Purification supplies (e.g., ethanol, sodium acetate, oligo purification columns, or HPLC)

Procedure:

- Prepare Stock Solutions:
 - **Cy3-YNE**: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
 - Azide-Modified Oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).
 - Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
 - THPTA Ligand: Prepare a 50 mM stock solution in nuclease-free water.
 - Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution must be prepared fresh immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following reagents in order:
 - Azide-modified oligonucleotide (to a final concentration of 100 µM).
 - 2 M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M).
 - DMSO (to a final concentration of 50% v/v).
 - 10 mM **Cy3-YNE** stock solution (to a final concentration of 150 µM, a 1.5-fold excess).
 - Vortex the mixture gently.
- Prepare the Catalyst Premix:

- In a separate tube, mix the 20 mM CuSO₄ stock solution and the 50 mM THPTA stock solution in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.
- Initiate the Reaction:
 - Add the freshly prepared 100 mM sodium ascorbate solution to the oligonucleotide/dye mixture to a final concentration of 5 mM.
 - Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1 mM.
 - Vortex the reaction mixture gently.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours, or overnight, protected from light.
- Purification of the Labeled Oligonucleotide:
 - The labeled oligonucleotide can be purified from unreacted dye and catalyst components using several methods, including:
 - Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the DNA. Wash the pellet with 70% ethanol.
 - Oligo Purification Spin Columns: Use a commercial spin column kit designed for oligonucleotide purification following the manufacturer's instructions.
 - High-Performance Liquid Chromatography (HPLC): This method provides the highest purity and is recommended for demanding applications.
- Quantification and Storage:
 - Determine the concentration and labeling efficiency of the purified Cy3-labeled oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and ~552 nm (for Cy3).

- The degree of labeling can be calculated using the following formula: Degree of Labeling = $(A_{\text{max}} * \epsilon_{\text{oligo}}) / ((A_{260} - A_{\text{max_cf}}) * \epsilon_{\text{dye}})$ Where A_{max} is the absorbance of Cy3 at its maximum wavelength, A_{260} is the absorbance of the conjugate at 260 nm, ϵ_{oligo} is the extinction coefficient of the oligonucleotide, ϵ_{dye} is the extinction coefficient of Cy3 ($150,000 \text{ M}^{-1}\text{cm}^{-1}$), and $A_{\text{max_cf}}$ is the correction factor for the dye's absorbance at 260 nm.
- Store the labeled oligonucleotide at -20°C , protected from light.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol is for the copper-free labeling of azide-modified oligonucleotides, which is ideal for in vivo applications or when working with copper-sensitive materials. This protocol assumes the use of a dibenzocyclooctyne (DBCO)-modified Cy3 dye, as **Cy3-YNE** itself is not a strained alkyne. For this reaction, an azide-modified oligonucleotide and a DBCO-Cy3 reagent would be required.

Materials:

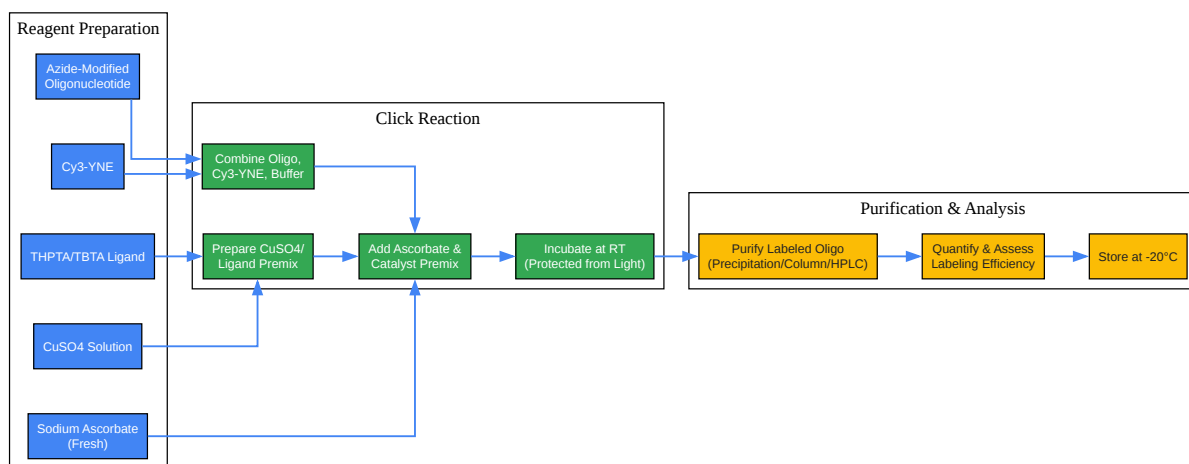
- Azide-modified DNA or oligonucleotide
- DBCO-Cy3 (or other strained alkyne-Cy3 conjugate)
- Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
- Purification supplies as in Protocol 1

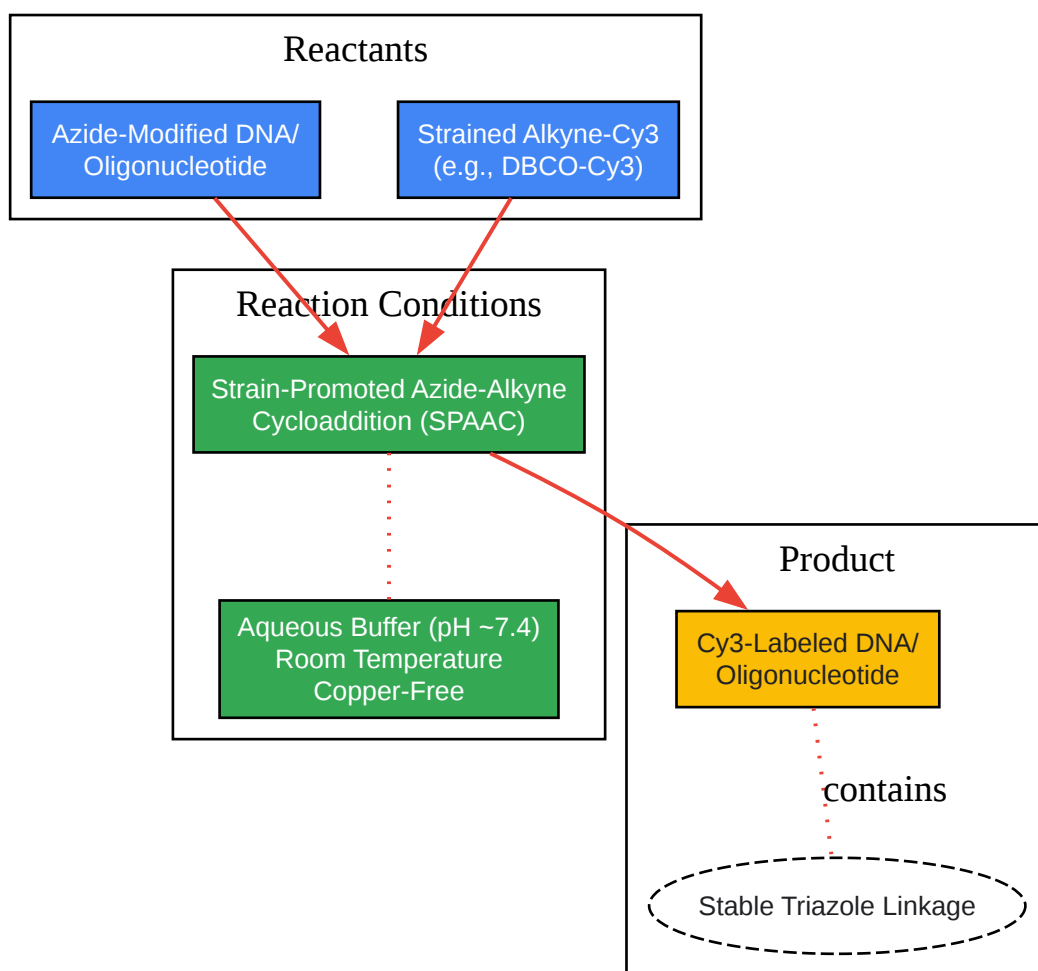
Procedure:

- Prepare Stock Solutions:
 - DBCO-Cy3: Prepare a 10 mM stock solution in DMSO.
 - Azide-Modified Oligonucleotide: Dissolve the azide-modified oligonucleotide in PBS (pH 7.4) to a desired stock concentration.

- Reaction Setup:
 - In a microcentrifuge tube, mix the azide-modified oligonucleotide with the DBCO-Cy3 reagent. A 2-10 fold molar excess of the DBCO-Cy3 is typically used.
 - The reaction can be performed in a variety of aqueous buffers.
- Incubation:
 - Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours, protected from light. Reaction times may need to be optimized.
- Purification and Storage:
 - Purify the labeled oligonucleotide using one of the methods described in Protocol 1.
 - Quantify and store the labeled oligonucleotide as described in Protocol 1.

Visualizations





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